n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide
Description
Properties
CAS No. |
40135-88-4 |
|---|---|
Molecular Formula |
C18H16F3NO4 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)17(24)22(8-7-12-1-4-14(23)5-2-12)10-13-3-6-15-16(9-13)26-11-25-15/h1-6,9,23H,7-8,10-11H2 |
InChI Key |
FVOHWJUBZNYSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide generally proceeds via the following key steps:
Step 1: Preparation of the benzodioxol-5-ylmethyl amine intermediate
Typically, 1,3-benzodioxole derivatives are functionalized to introduce a suitable amine group at the 5-position, often through halogenation followed by nucleophilic substitution or reductive amination.Step 2: Formation of the trifluoroacetylated amide core
The trifluoroacetyl group is introduced by reacting the amine intermediate with trifluoroacetic acid derivatives or activated trifluoroacetylating agents under controlled temperature and inert atmosphere conditions to avoid side reactions.Step 3: Coupling with 2-(4-hydroxyphenyl)ethyl moiety
The hydroxyphenyl ethylamine or its derivative is coupled to the trifluoroacetylated intermediate, often via amide bond formation using coupling reagents or activated esters.Step 4: Purification and characterization
The final compound is purified by chromatographic methods and characterized by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and other analytical techniques to confirm structure and purity.
Detailed Synthetic Procedure
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1,3-benzodioxol-5-ylmethylamine | Starting from 1,3-benzodioxole, bromination at 5-position followed by substitution with ammonia or amine source | Requires inert atmosphere, low temperature to prevent ring opening |
| 2 | Trifluoroacetylation of amine intermediate | Reaction with trifluoroacetic anhydride or trifluoroacetyl chloride in dry solvent (e.g., dichloromethane) at 0-5 °C | Strict moisture exclusion to prevent hydrolysis |
| 3 | Coupling with 2-(4-hydroxyphenyl)ethylamine | Amide bond formation using coupling agents such as EDCI/HOBt or DCC in solvents like DMF or dichloromethane | Phenol group may require protection or mild conditions to avoid side reactions |
| 4 | Deprotection (if applicable) and purification | Chromatography (silica gel), recrystallization | Analytical confirmation by NMR, MS, HPLC |
Alternative Synthetic Routes and Variations
- Some methods employ microwave-assisted synthesis to accelerate coupling reactions and improve yields.
- Protecting groups such as methoxy or benzyl ethers may be used on the phenol moiety during synthesis and later removed using boron tribromide or hydrogenation to avoid degradation or side reactions.
- The use of acidic or basic cleavage steps to remove protecting groups or intermediates is common, depending on the protecting strategy.
Analytical Techniques for Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Used to verify the chemical shifts corresponding to the benzodioxole ring, trifluoromethyl group, amide protons, and aromatic protons of the hydroxyphenyl group.Mass Spectrometry (MS):
Confirms molecular weight and fragmentation pattern consistent with the expected structure.High-Performance Liquid Chromatography (HPLC):
Assesses purity and monitors reaction progress.Infrared Spectroscopy (IR):
Detects characteristic amide carbonyl and hydroxyl group vibrations.
Summary Table of Preparation Methods and Conditions
Research Findings and Practical Considerations
- The synthesis requires careful control of moisture and temperature to prevent decomposition of sensitive groups such as the benzodioxole ring and trifluoroacetyl moiety.
- The choice of protecting groups and their removal strategies significantly impact the overall yield and purity.
- Multi-step synthesis can be optimized by microwave-assisted coupling and selective deprotection steps to improve efficiency.
- The compound’s biological and pharmaceutical potential drives the need for scalable and reproducible synthetic methods.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a methyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related acetamide derivatives:
Key Observations:
Structural Variations and Activity :
- The target compound and Compound V () share the benzodioxolylmethyl group but differ in substituents. Compound V’s oxadiazole-thio and tetrahydronaphthalenyloxy groups correlate with its anticancer activity, suggesting that electron-withdrawing or bulky substituents may enhance cytotoxicity .
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2,2,2-trifluoroacetamide () lacks the benzodioxole moiety but retains the trifluoroacetamide core. Its methoxy groups confer lower toxicity (LD₅₀ >2000 mg/kg), contrasting with hydroxylated analogs that may exhibit higher reactivity .
The thiadiazole-benzodioxole derivative () highlights the role of heterocyclic appendages in modulating enzyme inhibition, suggesting the target compound’s benzodioxole group could similarly influence AChE or other targets .
Physicochemical Properties :
Biological Activity
N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide (CAS Number: 40135-88-4) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F3NO4 |
| Molecular Weight | 367.319 g/mol |
| Density | 1.397 g/cm³ |
| Boiling Point | 542.1 °C at 760 mmHg |
| Flash Point | 281.6 °C |
| LogP | 3.2545 |
Research indicates that compounds similar to this compound may interact with various biological targets such as enzymes and receptors. The presence of the benzodioxole moiety suggests potential interaction with G protein-coupled receptors (GPCRs), which are critical in many physiological processes.
Biological Activity
-
Anticancer Potential :
- Compounds in this class have shown promising anticancer activity in preclinical studies. For example, derivatives of similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.
- A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidines that exhibited significant anticancer properties and could serve as a structural basis for further drug development .
- Enzymatic Inhibition :
Case Study 1: Antitumor Activity
In a study by Kodama et al., the synthesis of various acetamide derivatives was explored for their antitumor properties. The results demonstrated that specific modifications to the acetamide structure could enhance its efficacy against certain cancer cell lines .
Case Study 2: GPCR Interaction
A study on GPCRs indicated that compounds with similar functional groups can modulate receptor activity, leading to altered intracellular signaling pathways. This modulation is crucial for developing drugs targeting metabolic and neurodegenerative diseases .
Q & A
Q. How can researchers address discrepancies in solubility and formulation stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
